(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
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Description
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
1. Auxin Receptor Agonists and Root Growth Promoters The compound has been used in the design and synthesis of potent auxin receptor agonists, which are substances that can bind to and activate auxin receptors in plants . These agonists have been found to promote root growth in both Arabidopsis thaliana and Oryza sativa .
Drug Discovery
The compound has been used in computer-aided drug discovery approaches, where artificial chemicals are screened based on the auxin receptor TIR1 (Transport Inhibitor Response 1) . This has led to the development of a series of potent lead compounds .
Continuous Acylation Process
The compound has been used in the continuous acylation of 1,3-benzodioxole . This process has been improved using a recyclable heterogeneous substoichiometric catalyst .
Anticancer Applications
The compound has been used in the synthesis of organic arsenicals, which have shown strong inhibition towards the up-regulated Trx system of cancer cells . These arsenicals have been found to eliminate tumors by only two administrations once a week without side effects .
Industrial Applications
The compound has been used in various industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
Biological Applications
The compound has found broad applications in biological fields such as drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c18-13(9-1-2-11-12(5-9)20-8-19-11)16-6-10(7-16)17-14-3-4-15-17/h1-5,10H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHZWMYTUZJRML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole |
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